molecular formula C9H12BrClO B13188620 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan

Cat. No.: B13188620
M. Wt: 251.55 g/mol
InChI Key: GJBABCHPNGATSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C9H12BrClO. It is a furan derivative, characterized by the presence of bromine and chlorine atoms attached to the furan ring and a dimethylpropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan typically involves the bromination of 5-(3-chloro-2,2-dimethylpropyl)furan. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-N-(2,2-dimethylpropyl)benzamide
  • 2-Bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate
  • 1-Bromo-3-chloro-2,2-dimethoxypropane

Uniqueness

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms, along with the dimethylpropyl group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H12BrClO

Molecular Weight

251.55 g/mol

IUPAC Name

2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan

InChI

InChI=1S/C9H12BrClO/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4H,5-6H2,1-2H3

InChI Key

GJBABCHPNGATSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(O1)Br)CCl

Origin of Product

United States

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